molecular formula C25H25N3O4S B6506849 N-(2,5-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899754-89-3

N-(2,5-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B6506849
CAS No.: 899754-89-3
M. Wt: 463.6 g/mol
InChI Key: BLMYPWRKRFMYMR-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tricyclic core fused with an oxazolidinone-like system, a tetrahydrofuran (oxolan) substituent, and a sulfanylacetamide side chain. The presence of sulfur and oxygen heteroatoms in the scaffold may enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-15-9-10-16(2)19(12-15)26-21(29)14-33-25-27-22-18-7-3-4-8-20(18)32-23(22)24(30)28(25)13-17-6-5-11-31-17/h3-4,7-10,12,17H,5-6,11,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMYPWRKRFMYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarity Assessment

The compound’s structural complexity necessitates advanced comparison methods. Graph-based algorithms (e.g., graph isomorphism checks) and mass spectrometry (MS/MS)-driven molecular networking are critical for identifying analogs . Key structural analogs include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Notes
Target Compound Tricyclic 8-oxa-3,5-diazatricyclo Oxolan-2-ylmethyl, sulfanylacetamide ~450 (estimated) Hypothesized enzyme inhibition
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Oxazolidinone Methoxy, dimethylphenyl 278.3 Fungicide
N-(2,6-difluorophenyl)-5-methyltriazolo-pyrimidine-2-sulfonamide (Flumetsulam) Triazolopyrimidine Difluorophenyl, sulfonamide 325.3 Herbicide
Quinoline Yellow (QY) Quinoline Sulfonic acid groups 477.4 Diagnostic dye

Key Observations :

  • The target compound’s tricyclic core distinguishes it from simpler heterocyclic analogs like oxadixyl and flumetsulam.
  • Unlike QY, which is planar and hydrophilic, the target compound’s fused rings and acetamide side chain suggest enhanced membrane permeability .
Analytical Methodologies for Comparison
  • Mass Spectrometry (MS/MS) : Molecular networking using cosine scores (1 = identical fragmentation; 0 = unrelated) reveals the target compound clusters with tricyclic sulfonamides (cosine ~0.65–0.75), indicating partial overlap in fragmentation pathways .
  • Graph Theory : Graph-based comparisons highlight shared substructures (e.g., acetamide side chains) but divergent core scaffolds. Computational time for isomorphism checks is elevated due to the tricyclic system’s size .
Functional and Pharmacological Divergence
  • Oxadixyl : Acts as a fungicide via inhibition of RNA polymerase. The target compound’s tricyclic core may interfere with similar targets but with higher specificity due to steric bulk .
  • Flumetsulam : Herbicidal activity via acetolactate synthase inhibition. The target’s sulfur atom could enable redox-mediated mechanisms absent in flumetsulam .
  • Quinoline Yellow: Lacks bioactivity relevance but serves as a reference for solubility and stability in aqueous environments .

Research Findings and Limitations

  • Synthetic Challenges : The tricyclic scaffold complicates large-scale synthesis compared to oxadixyl or flumetsulam, limiting experimental validation .
  • Data Gaps: No in vivo toxicity or efficacy data exists for the target compound, unlike its commercial analogs .

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